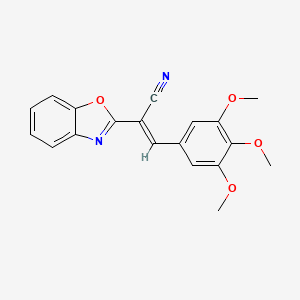
(2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile typically involves the condensation of 2-aminophenol with a suitable aldehyde to form the benzoxazole ring. This is followed by a Knoevenagel condensation reaction with 3,4,5-trimethoxybenzaldehyde and malononitrile to form the final product. The reaction conditions often include the use of a base such as piperidine or pyridine and an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, reduction could produce amines, and substitution reactions could introduce new functional groups such as halides, alkyl groups, or aryl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound could find applications in the development of new materials, such as polymers or dyes. Its chemical properties might be exploited to create products with specific characteristics, such as improved durability or enhanced optical properties.
Mécanisme D'action
The mechanism of action of (2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in various biological pathways. Understanding these interactions at the molecular level can provide insights into how the compound exerts its effects and guide the design of more effective derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile include other benzoxazole derivatives and compounds with similar structural features, such as:
- 2-(1,3-benzoxazol-2-yl)phenol
- 2-(1,3-benzoxazol-2-yl)aniline
- 3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the benzoxazole ring and the trimethoxyphenyl group. This structural arrangement can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-22-16-9-12(10-17(23-2)18(16)24-3)8-13(11-20)19-21-14-6-4-5-7-15(14)25-19/h4-10H,1-3H3/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNPNIJRYVUOOW-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2662423.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2662424.png)
![[Cis-2-ethynylcyclopropyl]methanol](/img/structure/B2662425.png)
![7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2662426.png)
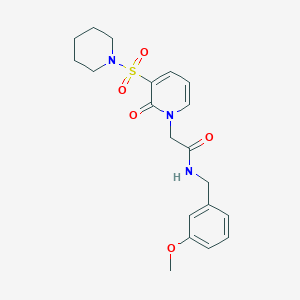
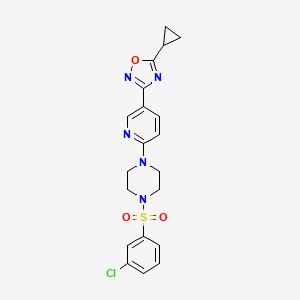
![Methyl 3-cyclopropyl-1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazoline-7-carboxylate](/img/structure/B2662429.png)
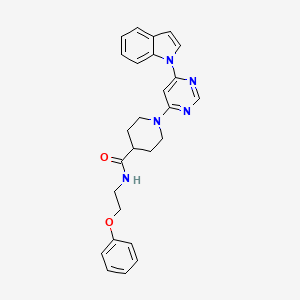
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2662434.png)
![2-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-chloropyridine](/img/structure/B2662436.png)
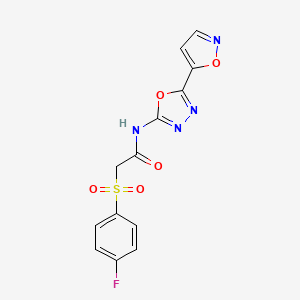
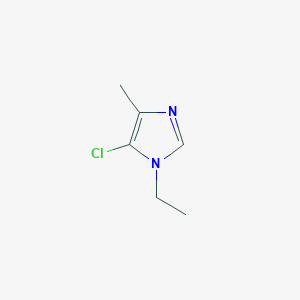
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2662445.png)
![4-(diethylsulfamoyl)-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2662446.png)
